Z-VDVAD-pNA (trifluoroacetate salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

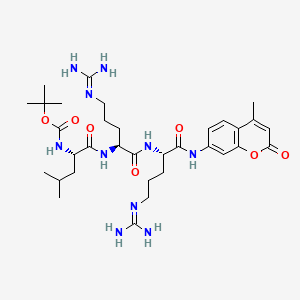

Z-VDVAD-pNA (sel de trifluoroacétate): est un substrat colorimétrique pour la caspase-2. La caspase-2 se lie et clive la séquence peptidique Val-Asp-Val-Ala-Asp (VDVAD) pour libérer le p-nitroanilide, qui peut être quantifié par détection colorimétrique à 405 nanomètres comme mesure de l'activité de la caspase-2 . Ce composé peut également être clivé, avec une efficacité plus faible, par la caspase-3 et la caspase-7 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : : La synthèse du Z-VDVAD-pNA implique le couplage de la séquence peptidique Val-Asp-Val-Ala-Asp avec le p-nitroanilide. La séquence peptidique est généralement synthétisée en utilisant des techniques de synthèse peptidique en phase solide (SPPS). Le produit final est ensuite purifié par chromatographie liquide haute performance (HPLC) pour atteindre une pureté ≥95% .

Méthodes de production industrielle : : La production industrielle de Z-VDVAD-pNA suit des voies de synthèse similaires à celles de la synthèse en laboratoire, mais à plus grande échelle. Le processus implique des synthétiseurs peptidiques automatisés pour la SPPS, suivis d'une purification à grande échelle par HPLC préparative. La forme sel de trifluoroacétate est obtenue en traitant le peptide purifié avec de l'acide trifluoroacétique .

Analyse Des Réactions Chimiques

Types de réactions : : Le Z-VDVAD-pNA subit principalement des réactions de clivage enzymatique. Il est spécifiquement clivé par la caspase-2, et dans une moindre mesure, par la caspase-3 et la caspase-7 .

Réactifs et conditions courants : : Le clivage enzymatique du Z-VDVAD-pNA est généralement effectué dans une solution tamponnée à pH physiologique. Les réactifs courants comprennent l'enzyme caspase-2, les solutions tampons (par exemple, le tampon phosphate salin) et les réactifs de détection pour l'analyse colorimétrique .

Produits principaux : : Le produit principal formé par le clivage enzymatique du Z-VDVAD-pNA est le p-nitroanilide, qui peut être quantifié par son absorbance à 405 nanomètres .

Applications de recherche scientifique

Chimie : : En chimie, le Z-VDVAD-pNA est utilisé comme substrat pour étudier l'activité de la caspase-2 et des enzymes apparentées. Il permet de comprendre la cinétique enzymatique et la spécificité de la caspase-2 .

Biologie : : En recherche biologique, le Z-VDVAD-pNA est utilisé pour étudier le rôle de la caspase-2 dans l'apoptose et d'autres processus cellulaires. Il est également utilisé dans des tests pour mesurer l'activité de la caspase-2 dans les lysats cellulaires et les extraits tissulaires .

Médecine : : En recherche médicale, le Z-VDVAD-pNA est utilisé pour étudier l'implication de la caspase-2 dans diverses maladies, notamment le cancer et les maladies neurodégénératives. Il aide au développement de stratégies thérapeutiques ciblant la caspase-2 .

Industrie : : Dans l'industrie pharmaceutique, le Z-VDVAD-pNA est utilisé dans des tests de criblage à haut débit pour identifier des inhibiteurs ou des activateurs potentiels de la caspase-2. Il est également utilisé dans les processus de contrôle qualité pour garantir l'activité de la caspase-2 dans les préparations enzymatiques .

Mécanisme d'action

Le Z-VDVAD-pNA exerce ses effets en servant de substrat à la caspase-2. La caspase-2 reconnaît et se lie à la séquence peptidique Val-Asp-Val-Ala-Asp, la clivant pour libérer le p-nitroanilide. La libération du p-nitroanilide peut être quantifiée par son absorbance à 405 nanomètres, ce qui fournit une mesure de l'activité de la caspase-2 . Ce mécanisme permet aux chercheurs d'étudier l'activité et la régulation de la caspase-2 dans divers contextes biologiques .

Applications De Recherche Scientifique

Chemistry: : In chemistry, Z-VDVAD-pNA is used as a substrate to study the activity of caspase-2 and related enzymes. It helps in understanding the enzyme kinetics and specificity of caspase-2 .

Biology: : In biological research, Z-VDVAD-pNA is used to investigate the role of caspase-2 in apoptosis and other cellular processes. It is also used in assays to measure caspase-2 activity in cell lysates and tissue extracts .

Medicine: : In medical research, Z-VDVAD-pNA is utilized to study the involvement of caspase-2 in various diseases, including cancer and neurodegenerative disorders. It aids in the development of therapeutic strategies targeting caspase-2 .

Industry: : In the pharmaceutical industry, Z-VDVAD-pNA is used in high-throughput screening assays to identify potential inhibitors or activators of caspase-2. It is also employed in quality control processes to ensure the activity of caspase-2 in enzyme preparations .

Mécanisme D'action

Z-VDVAD-pNA exerts its effects by serving as a substrate for caspase-2. Caspase-2 recognizes and binds to the Val-Asp-Val-Ala-Asp peptide sequence, cleaving it to release p-nitroanilide. The release of p-nitroanilide can be quantified by its absorbance at 405 nanometers, providing a measure of caspase-2 activity . This mechanism allows researchers to study the activity and regulation of caspase-2 in various biological contexts .

Comparaison Avec Des Composés Similaires

Composés similaires

Z-IETD-AFC: Un substrat fluorogénique pour la caspase-8, qui libère la 7-amino-4-trifluorométhylcoumarine lors du clivage.

Unicité : : Le Z-VDVAD-pNA est unique par sa forte spécificité pour la caspase-2 par rapport aux autres caspases. Sa méthode de détection colorimétrique offre un moyen simple et fiable de mesurer l'activité de la caspase-2, ce qui en fait un outil précieux en recherche fondamentale et appliquée .

Propriétés

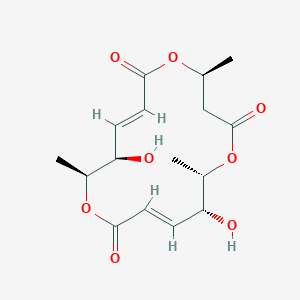

Formule moléculaire |

C35H45N7O13 |

|---|---|

Poids moléculaire |

771.8 g/mol |

Nom IUPAC |

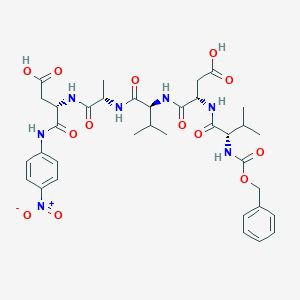

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid |

InChI |

InChI=1S/C35H45N7O13/c1-18(2)28(33(50)36-20(5)30(47)38-24(15-26(43)44)31(48)37-22-11-13-23(14-12-22)42(53)54)40-32(49)25(16-27(45)46)39-34(51)29(19(3)4)41-35(52)55-17-21-9-7-6-8-10-21/h6-14,18-20,24-25,28-29H,15-17H2,1-5H3,(H,36,50)(H,37,48)(H,38,47)(H,39,51)(H,40,49)(H,41,52)(H,43,44)(H,45,46)/t20-,24-,25-,28-,29-/m0/s1 |

Clé InChI |

ZXSSQHFLGLMCEQ-CBWBGJISSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC2=CC=CC=C2 |

SMILES canonique |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)OCC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(Triphenylmethoxy)hexyl]thymine](/img/structure/B10814643.png)

![2-[[2-[[2-[[1-[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B10814648.png)

![4-[4-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde](/img/structure/B10814676.png)

![[3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B10814706.png)

![N-[1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814729.png)